molecular formula C14H17FN2O B2413042 N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide CAS No. 2411255-99-5

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide

Cat. No.: B2413042
CAS No.: 2411255-99-5
M. Wt: 248.301
InChI Key: JIQSCYOOQQWBTD-UHFFFAOYSA-N
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Description

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound shares the dimethylamino group but has a different core structure.

    N-[4-(Dimethylamino)phenyl]acetamide: Similar in having a dimethylamino group attached to an aromatic ring.

Uniqueness

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential applications. The combination of the dimethylamino and fluorophenyl groups further enhances its versatility in various chemical and biological contexts.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-5-6-14(18)16-10(2)12-9-11(15)7-8-13(12)17(3)4/h7-10H,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQSCYOOQQWBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=C(C=CC(=C1)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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